molecular formula C9H11BrO2 B1269119 2-(Bromomethyl)-1,4-dimethoxybenzene CAS No. 60732-17-4

2-(Bromomethyl)-1,4-dimethoxybenzene

Cat. No. B1269119
M. Wt: 231.09 g/mol
InChI Key: CZDKYDOSKNCXSM-UHFFFAOYSA-N
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Patent
US07671080B2

Procedure details

A solution of phosphorous tribromide (5.74 ml, 60.4 mmol) in anhydrous DCM (90 ml) was added over 20 min to a cooled, stirred solution of 2,5-dimethoxybenzyl alcohol (25.0 g, 148.8 mmol) in DCM (180 ml), maintaining the temperature between −5° C. and 0° C. Following the addition, the reaction was stirred at this temperature for a further 20 min. when water (200 ml) was added. After separation of the layers, the organic was washed with water (3×200 ml), dried with magnesium sulfate and evaporated to dryness under reduced pressure. The resulting crude product was crystallised from diethyl ether/heptane to afford 2-bromomethyl-1,4-dimethoxy-benzene (24.2 g, 72%).
Quantity
5.74 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:8]=1[CH2:9]O.O>C(Cl)Cl>[Br:2][CH2:9][C:8]1[CH:11]=[C:12]([O:15][CH3:16])[CH:13]=[CH:14][C:7]=1[O:6][CH3:5]

Inputs

Step One
Name
Quantity
5.74 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(CO)C=C(C=C1)OC
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −5° C. and 0° C
ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After separation of the layers
WASH
Type
WASH
Details
the organic was washed with water (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was crystallised from diethyl ether/heptane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 173.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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